8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
Description
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline is a biquinoxaline derivative featuring pyrrolidinyl substituents at the 8 and 8' positions. The biquinoxaline core consists of two fused quinoxaline rings, which are electron-deficient heterocycles known for their π-conjugation and coordination capabilities.
Properties
CAS No. |
667414-56-4 |
|---|---|
Molecular Formula |
C24H24N6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
InChI |
InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
InChI Key |
CAQBFANCMYQVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:
Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of biquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of pyrrolo[2,1-a]isoquinoline scaffolds, which share structural similarities with 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline, demonstrating potent anti-cancer activity and functioning as topoisomerase inhibitors . This suggests that compounds with similar frameworks may also possess valuable anticancer properties.
Neurodegenerative Diseases
The compound's ability to modulate sirtuin activity has been investigated as a potential therapeutic avenue for neurodegenerative diseases. Sirtuins are implicated in cellular processes such as aging and apoptosis. Research on pyrrolo[1,2-a]quinoxaline-based derivatives revealed their role as selective Sirt6 activators, which could have implications for treating conditions like Alzheimer's disease by promoting neuronal health and reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline is crucial for optimizing its therapeutic efficacy. The incorporation of different substituents on the biquinoxaline core has been shown to influence biological activity significantly. For instance, modifications at the pyrrolidine nitrogen can enhance binding affinity to target proteins involved in cancer progression and neuroprotection.
Case Study 1: Anticancer Activity
A series of synthesized biquinoxaline derivatives were tested against human cancer cell lines. The results demonstrated that specific modifications increased potency against breast cancer cells while maintaining low cytotoxicity towards normal cells. These findings support the hypothesis that 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline and its derivatives could serve as lead compounds in developing new anticancer agents.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that certain derivatives can reduce oxidative stress markers in neuronal cell cultures. These effects were attributed to enhanced Sirt6 activation, suggesting a protective mechanism against neurodegeneration. This aligns with findings from studies on similar compounds that also target sirtuins for neuroprotective effects .
Data Tables
Mechanism of Action
The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure Variations
- Biquinoxaline vs. Biquinoline: Biquinoxaline derivatives (e.g., 8,8'-dihydroxy-5,5'-biquinolyl) and biquinoline ligands (e.g., 6,6′-dihydroxy-5,5′-biquinoline, BIQOL) share aromatic backbones but differ in heteroatom placement. Biquinoxaline contains two nitrogen atoms per ring, enhancing electron deficiency, whereas biquinoline’s single nitrogen per ring offers distinct electronic profiles. This difference impacts π-π stacking and metal coordination modes .
- Substituent Effects: Hydroxyl Groups: 8,8'-Dihydroxy-5,5'-biquinolyl forms coordination polymers with transition metals (e.g., Cu²⁺, Ni²⁺), leveraging hydroxyl groups as binding sites . Similar pyrrolidine-containing ligands (e.g., 6,6'-bis(2,5-dimethyl-pyrrolyl)-2,2'-bipyridine) demonstrate enhanced steric effects in catalysis .
Table 1: Structural and Substituent Comparison
Metal Coordination Polymers
8,8'-Dihydroxy-5,5'-biquinolyl forms robust coordination polymers with metals like Cu²⁺ and Ni²⁺, as shown in Table IV of . These polymers exhibit thermal stability up to 300°C and variable magnetic properties depending on the metal center. In contrast, the pyrrolidinyl groups in 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline may shift coordination preferences toward softer Lewis acids (e.g., Pd²⁺, Pt²⁺) due to increased electron density .
Isolation and Characterization
While lignan derivatives (e.g., medioresinol) are isolated via silica gel chromatography and NMR analysis (), coordination polymers of biquinolyl/biquinoxaline derivatives often require recrystallization and X-ray diffraction for structural confirmation. The pyrrolidinyl groups in the target compound may complicate crystallization due to conformational flexibility, necessitating advanced techniques like high-resolution mass spectrometry (HRMS) or dynamic NMR .
Antioxidant Activity (Indirect Insight)
Lignan analogs () exhibit DPPH radical scavenging activity (IC₅₀: 10–50 μM), but electron-deficient biquinoxalines are unlikely to show significant antioxidant effects. The pyrrolidinyl groups, however, could introduce redox-active secondary amines, warranting further study .
Biological Activity
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the results of various studies highlighting its pharmacological relevance.
Synthesis and Characterization
The synthesis of 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline typically involves multistep organic reactions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Biological Activity Overview
The biological activities of 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline encompass a range of pharmacological effects:
- Anticancer Activity : Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrrolo[1,2-b]pyridazines have shown dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines such as LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast) .
- Antibacterial Activity : The compound's derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, compounds derived from pyrrolidine have shown effectiveness against Staphylococcus aureus and Bacillus subtilis .
- Enzyme Inhibition : The ability of 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline to inhibit key enzymes like acetylcholinesterase has been noted in related studies. This suggests potential applications in treating neurodegenerative diseases .
Anticancer Studies
A detailed investigation into the anticancer properties revealed that 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the observed IC50 values for different cell lines:
Antibacterial Activity
In vitro assays were conducted to evaluate the antibacterial efficacy of the compound. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 32 | |
| Salmonella typhi | 64 |
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline:
- Study on Anticancer Efficacy : A study evaluated a series of biquinoxaline derivatives for their anticancer activity against multiple cell lines. The findings indicated that modifications in the pyrrolidine moiety significantly enhanced cytotoxicity .
- Antibacterial Screening : Another study focused on the antibacterial properties of pyrrolidine derivatives. Compounds were screened against various bacterial strains, demonstrating promising results particularly against drug-resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline, and what purification methods are recommended?
- Methodology : The compound can be synthesized via cross-coupling reactions between pyrrolidine-substituted quinoxaline precursors. For example, Pd-catalyzed coupling or nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere) is commonly used for analogous biquinoxaline systems . Purification typically involves column chromatography with silica gel (eluent: DCM/MeOH gradient) or recrystallization from ethanol. HPLC analysis (as in , Table 1) is critical to verify purity and quantify byproducts like 5,5'-diFA isomers .
Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to confirm the structural integrity of 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline?
- Methodology :
- IR Spectroscopy : Key absorption bands for pyrrolidine C-N stretching (≈1,250–1,350 cm⁻¹) and quinoxaline ring vibrations (≈1,450–1,600 cm⁻¹) should be identified. Compare with reference data for 8,8'-dihydroxy-5,5'-biquinolyl coordination polymers (Table VII in ) to distinguish ligand-metal interactions .
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (≈7.0–8.5 ppm) and pyrrolidine protons (≈1.5–3.5 ppm). Integration ratios should align with the 8,8'-substitution pattern.
Q. What factors influence the solubility and stability of this compound under varying pH and temperature conditions?
- Methodology : Solubility in polar solvents (e.g., DMF, DMSO) is enhanced by the electron-rich quinoxaline core, while stability in acidic/basic media can be tested via UV-Vis spectrophotometry. For example, monitor absorbance at λ ≈ 320 nm (quinoxaline π→π* transitions) under controlled pH (2–12) and temperature (25–80°C) . Degradation products (e.g., hydrolyzed pyrrolidine groups) can be identified via LC-MS.
Advanced Research Questions
Q. How does the compound's coordination behavior with transition metals compare to structurally related ligands like 8,8'-dihydroxy-5,5'-biquinolyl?
- Methodology : The pyrrolidine substituents act as weak σ-donors, contrasting with the stronger chelating ability of hydroxyl groups in 8,8'-dihydroxy-5,5'-biquinolyl ( ). Conduct titration experiments with metal salts (e.g., Cu²⁺, Zn²⁺) in ethanol/water solutions, monitored by UV-Vis and cyclic voltammetry. Compare stability constants (logK) and coordination geometry (e.g., octahedral vs. square planar) using X-ray diffraction data from analogous polymers (Tables XV–XVI in ) .
Q. What methodological challenges arise when interpreting conflicting spectroscopic data (e.g., overlapping IR peaks or ambiguous XRD patterns)?
- Methodology : Overlapping IR bands (e.g., 1,600–1,700 cm⁻¹ for C=O/C=N vibrations) require deconvolution via Gaussian fitting or 2D-COSY analysis. For XRD ambiguities, pair Rietveld refinement with elemental analysis (e.g., C/H/N ratios) to resolve discrepancies in polymer stoichiometry. In , broad/shoulder peaks in IR spectra (Table VII) were flagged as unreliable, necessitating complementary techniques like Raman spectroscopy .
Q. What strategies can resolve discrepancies between theoretical and experimental data in computational studies of its electronic properties?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO/LUMO energies and compare them with experimental cyclic voltammetry results. For example, deviations in redox potentials may arise from solvent effects or ligand protonation states, as seen in protonation equilibria studies of related ligands (, Table 12) . Adjust computational parameters (e.g., solvation models) to improve agreement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
